molecular formula C15H24 B091765 Nonylbenzene CAS No. 1081-77-2

Nonylbenzene

Cat. No.: B091765
CAS No.: 1081-77-2
M. Wt: 204.35 g/mol
InChI Key: LIXVMPBOGDCSRM-UHFFFAOYSA-N
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Description

Nonylbenzene is an organic compound that belongs to the class of alkylbenzenes. It consists of a benzene ring substituted with a nonyl group (a nine-carbon alkyl chain). The molecular formula of this compound is C15H24 , and it has a molar mass of approximately 204.35 g/mol . This compound is a clear liquid with a slightly sweet odor and is known for its aromatic properties due to the presence of the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method of synthesizing nonylbenzene is through the alkylation of benzene with nonene. This reaction is typically carried out in the presence of a strong acid catalyst such as hydrofluoric acid or sulfuric acid . The reaction conditions, including temperature and pressure, can be adjusted to obtain different isomers of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes. The reaction is conducted in large reactors where benzene and nonene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: Nonylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Bromination: Benzylic bromides.

Scientific Research Applications

Nonylbenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

Nonylbenzene can be compared with other alkylbenzenes such as toluene, ethylbenzene, and propylbenzene:

    Toluene (C7H8): Toluene has a methyl group attached to the benzene ring. It is more reactive in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl group.

    Ethylbenzene (C8H10): Ethylbenzene has an ethyl group attached to the benzene ring. It is used primarily in the production of styrene.

    Propylbenzene (C9H12): Propylbenzene has a propyl group attached to the benzene ring. It is less reactive than toluene but more reactive than this compound in electrophilic aromatic substitution reactions.

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain alkylbenzenes .

Properties

IUPAC Name

nonylbenzene
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InChI

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3
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InChI Key

LIXVMPBOGDCSRM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C15H24
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DSSTOX Substance ID

DTXSID7040786
Record name 1-Phenylnonane
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Molecular Weight

204.35 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Nonylbenzene
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Vapor Pressure

0.00571 [mmHg]
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CAS No.

1081-77-2, 68608-80-0, 79554-39-5
Record name n-Nonylbenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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